Tropolone Ring Double-Bond Isomerism (5,6- vs. 6,7-)
Isodemecolcine is the 5,6-double bond isomer of demecolcine within the tropolone C-ring [1]. In the iso-series of colchicinoids, decoupling experiments with 1H NMR proved that the double bond of dehydro-7-deacetamidocolchiceine and its derived tropolonic methyl ethers resides in the 5,6 position, rather than the 6,7 position originally assigned [2]. This structural distinction is not a matter of purity or salt form but a fundamental constitutional isomerism that alters the planarity and electronic distribution of the tropolone ring—the pharmacophore responsible for tubulin recognition.
| Evidence Dimension | Tropolone C-ring double bond position |
|---|---|
| Target Compound Data | 5,6-double bond (iso-series, confirmed by 1H NMR decoupling for related iso-colchicinoids) |
| Comparator Or Baseline | Demecolcine: 6,7-double bond (standard colchicine series) |
| Quantified Difference | Constitutional isomerism; bond shift alters ring conjugation and methoxytropone geometry |
| Conditions | Structural assignment by 1H NMR decoupling experiments on dehydro-7-deacetamidocolchiceine analogues (Rosner et al., 1981) |
Why This Matters
This constitutional isomerism constitutes an irreversible structural variable; substituting demecolcine for isodemecolcine introduces a different pharmacophore geometry, undermining any experiment designed to probe the colchicine binding site using the iso-series scaffold.
- [1] Capraro HG, Brossi A. Simple conversion of colchicine into demecolcine. Helv Chim Acta. 1979;62(4):965-970. View Source
- [2] Rosner M, et al. Biological effects of modified colchicines. J Med Chem. 1981;24(3):257-261. Discussion of 1H NMR decoupling experiments proving 5,6-double bond position in iso-series. View Source
